REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH2:6][NH:7][C:8]([C:10]([NH:12][CH2:13][CH:14]([OH:16])[CH3:15])=[O:11])=[O:9])=[O:5])[CH3:2].Br([O-])(=O)=O.[Na+]>O.C(OCC)(=O)C.[Cl-].[Na+].O.O.[Ru](Cl)(Cl)Cl>[CH2:1]([O:3][C:4]([CH2:6][NH:7][C:8]([C:10]([NH:12][CH2:13][C:14](=[O:16])[CH3:15])=[O:11])=[O:9])=[O:5])[CH3:2] |f:1.2,5.6.7,8.9|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)CNC(=O)C(=O)NCC(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Name
|
|
Quantity
|
75 mg
|
Type
|
catalyst
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was removed from the heating bath
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×)
|
Type
|
EXTRACTION
|
Details
|
saturated with sodium chloride and extracted again (×2)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
ADDITION
|
Details
|
treated with activated carbon
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
drying under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CNC(=O)C(=O)NCC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |